BenchChemオンラインストアへようこそ!

7-Descarbamoyl 17-Amino Geldanamycin

Hsp90 inhibition Client protein degradation Breast cancer models

7-Descarbamoyl 17-Amino Geldanamycin is an essential Hsp90 pathway intermediate with unique C7-descarbamoyl and C17-amino modifications. Unlike active analogs (17-AAG, 17-DMAG), it shows minimal cellular client protein depletion, making it a validated negative control for Hsp90 inhibition assays. It serves as a critical LC-MS reference standard for accurate 17-AAG metabolite identification in PK studies. The C17-amine enables versatile derivatization for SAR libraries. Use this compound to eliminate off-target artifacts and ensure analytical precision.

Molecular Formula C27H38N2O7
Molecular Weight 502.6 g/mol
Cat. No. B13715772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Descarbamoyl 17-Amino Geldanamycin
Molecular FormulaC27H38N2O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC
InChIInChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)/b9-7-,15-8+,16-12+/t14-,17+,21+,22+,24+,25-/m1/s1
InChIKeyFQHAJOLMHIBHDX-YBRBUKSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Descarbamoyl 17-Amino Geldanamycin: Chemical Identity and Class Context for Hsp90 Research Procurement


7-Descarbamoyl 17-Amino Geldanamycin (CAS: 169564-26-5, C27H38N2O7, MW: 502.60) is a semi-synthetic derivative of the benzoquinone ansamycin antibiotic geldanamycin, distinguished by the removal of the C7-carbamoyl group and substitution of the native C17-methoxy group with a primary amine . This compound belongs to the geldanamycin-class of heat shock protein 90 (Hsp90) inhibitors and is structurally defined as an intermediate in the metabolic pathway and chemical synthesis of the clinically investigated analog 17-allylamino-17-demethoxygeldanamycin (17-AAG) . Its primary research application is as a reference standard or intermediate for analytical method development and mechanistic studies of Hsp90 inhibition, rather than as a direct therapeutic candidate .

Why 7-Descarbamoyl 17-Amino Geldanamycin Cannot Be Substituted with Other Geldanamycin Analogs in Analytical and Synthetic Workflows


Geldanamycin derivatives exhibit profound structure-activity divergence despite sharing a common ansamycin core. Subtle modifications at C7 and C17 fundamentally alter Hsp90 binding affinity, cellular client protein degradation capacity, and metabolic stability . For instance, while 17-AAG and 17-DMAG demonstrate potent Hsp90 inhibition (IC50 119 nM and 62 nM, respectively), 7-Descarbamoyl 17-Amino Geldanamycin exhibits markedly reduced activity in cellular client protein depletion assays . Consequently, substitution of this compound with more potent analogs in analytical method development, metabolic profiling, or synthetic intermediate workflows would yield erroneous data or failed reactions due to mismatched reactivity and biological readouts.

Quantitative Differentiation of 7-Descarbamoyl 17-Amino Geldanamycin from Key Geldanamycin Analogs


Cellular Client Protein Depletion: 7-Descarbamoyl 17-Amino Geldanamycin Exhibits Negligible Activity vs. Potent Analogs

In a direct cellular assay measuring depletion of the Hsp90 client protein p185erbB-2 in human breast cancer cells, 7-Descarbamoyl 17-Amino Geldanamycin demonstrated very low activity, contrasting sharply with the potent degradation induced by reference inhibitors such as 17-AAG and 17-DMAG . This functional divergence is critical for selecting appropriate controls in mechanistic studies.

Hsp90 inhibition Client protein degradation Breast cancer models

Hsp90 Binding Affinity: 7-Descarbamoyl 17-Amino Geldanamycin Lacks Quantified Potency in Contrast to Nanomolar Inhibitors

While 17-DMAG and 17-AAG exhibit well-documented Hsp90 binding affinities with IC50 values of 62 nM and 119 nM respectively in fluorescence polarization assays, no comparable quantitative binding data has been reported for 7-Descarbamoyl 17-Amino Geldanamycin [1]. This absence of potency data underscores its distinct utility as a non-inhibitory analog for use in control experiments and analytical method validation.

Hsp90 binding ATPase inhibition Fluorescence polarization

Structural Differentiation: C7-Descarbamoyl and C17-Amino Modifications Enable Unique Synthetic and Analytical Applications

7-Descarbamoyl 17-Amino Geldanamycin possesses a unique structural signature characterized by the absence of the C7-carbamoyl moiety and the presence of a C17-primary amine, distinguishing it from all clinically advanced analogs . This structure renders it an essential intermediate in the synthesis of 17-AAG metabolites and a critical reference standard for tracking metabolic transformations in biological matrices . In contrast, 17-AAG and 17-DMAG retain the C7-carbamoyl group and feature distinct C17-substituents (allylamino and dimethylaminoethylamino, respectively) that confer potent biological activity [1].

Synthetic intermediate Metabolite identification Structure-activity relationship

Optimal Procurement-Driven Applications for 7-Descarbamoyl 17-Amino Geldanamycin in Hsp90 Research and Analytical Chemistry


Analytical Reference Standard for 17-AAG Metabolite Identification and Quantification

Due to its defined role as an intermediate in 17-AAG metabolism, 7-Descarbamoyl 17-Amino Geldanamycin serves as an essential reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and validation in pharmacokinetic and metabolism studies . Its use ensures accurate identification and quantification of this specific metabolite in biological samples, preventing misassignment of peaks in complex matrices.

Synthetic Intermediate for Custom Geldanamycin Derivative Synthesis

The C17-amino group provides a versatile handle for further derivatization, making this compound a key building block for the synthesis of novel geldanamycin analogs with tailored properties . Researchers engaged in medicinal chemistry and structure-activity relationship (SAR) studies procure this compound to generate focused libraries of C17-modified derivatives.

Negative Control in Hsp90 Inhibition and Client Protein Degradation Assays

Given its very low activity in cellular client protein depletion assays, 7-Descarbamoyl 17-Amino Geldanamycin is procured as a structurally matched negative control for experiments evaluating Hsp90 inhibitors . This application is critical for confirming that observed biological effects are specific to Hsp90 inhibition rather than off-target activities associated with the ansamycin scaffold.

Mechanistic Probe for Studying Hsp90 Binding Site Requirements

By comparing the activity (or lack thereof) of this compound with potent inhibitors like 17-AAG and 17-DMAG, researchers can dissect the specific contributions of C7-carbamoyl and C17-substituents to Hsp90 binding and functional inhibition . This application supports fundamental research into the Hsp90 ATP-binding pocket and the design of next-generation inhibitors.

Quote Request

Request a Quote for 7-Descarbamoyl 17-Amino Geldanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.